N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide
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Overview
Description
N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole compounds.
Scientific Research Applications
N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, docking studies have shown that similar compounds can inhibit oxidoreductase enzymes by stabilizing enzyme-inhibitor complexes through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylpiperazine derivatives and benzodiazole-based molecules. Examples include:
- 2-(4-Benzylpiperazin-1-yl)-N-methylethan-1-amine
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
N-{2-[(4-Benzylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}propanamide is unique due to its specific combination of a benzylpiperazine moiety and a benzodiazole ring. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[(4-benzylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-3-23(29)24-19-9-10-21-20(15-19)25-22(26(21)2)17-28-13-11-27(12-14-28)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDPDPNGERXGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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